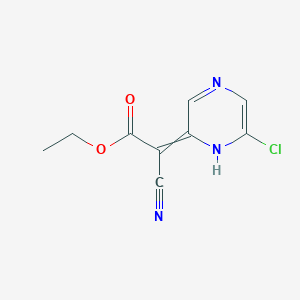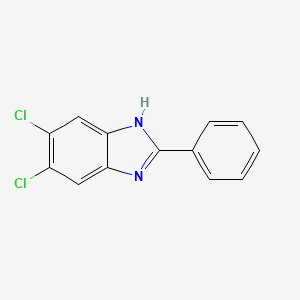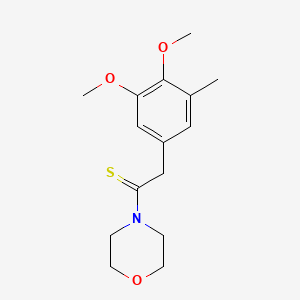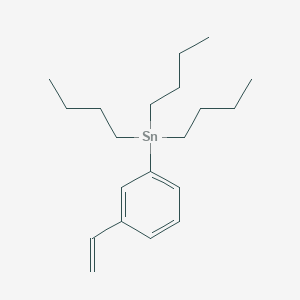
Tributyl(3-ethenylphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-ethenylphenyl)stannane is an organotin compound with the chemical formula C18H32Sn. It is a member of the stannane family, characterized by the presence of a tin (Sn) atom bonded to organic groups. This compound is particularly notable for its applications in organic synthesis, where it serves as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-ethenylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3-ethenylphenyl halides under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-ethenylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other groups.
Hydrostannylation: It is used in hydrostannylation reactions, where it adds across double or triple bonds in alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include azobisisobutyronitrile (AIBN) as a radical initiator and various halides as substrates. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include reduced hydrocarbons, substituted organotin compounds, and hydrostannylated alkenes and alkynes .
Scientific Research Applications
Tributyl(3-ethenylphenyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(3-ethenylphenyl)stannane involves the formation of stannyl radicals, which participate in radical chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of reduced products. The compound’s utility as a hydrogen donor is attributed to the relatively weak bond strength between tin and hydrogen .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 3-ethenylphenyl group.
Tributylphenylstannane: Similar but with a phenyl group instead of the 3-ethenylphenyl group.
Uniqueness
Tributyl(3-ethenylphenyl)stannane is unique due to the presence of the 3-ethenylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
88343-50-4 |
|---|---|
Molecular Formula |
C20H34Sn |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl-(3-ethenylphenyl)stannane |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h2-4,6-7H,1H2;3*1,3-4H2,2H3; |
InChI Key |
ALUDIPIYKNWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
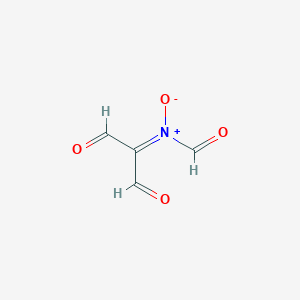

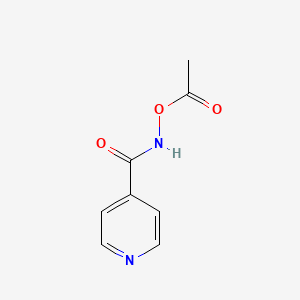
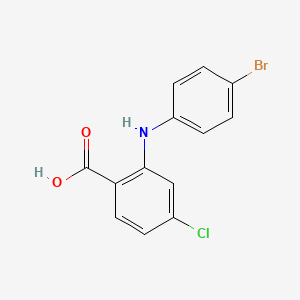
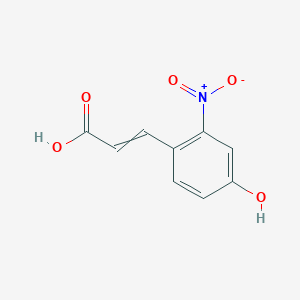
![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
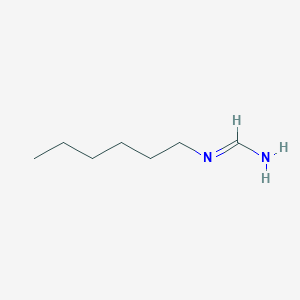
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
